Tellimagrandin I

Description

Properties

Molecular Formula |

C34H26O22 |

|---|---|

Molecular Weight |

786.6 g/mol |

IUPAC Name |

[(10R,11S,12R,15R)-3,4,5,13,21,22,23-heptahydroxy-8,18-dioxo-12-(3,4,5-trihydroxybenzoyl)oxy-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-11-yl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C34H26O22/c35-12-1-8(2-13(36)21(12)41)30(47)55-28-27-18(53-34(51)29(28)56-31(48)9-3-14(37)22(42)15(38)4-9)7-52-32(49)10-5-16(39)23(43)25(45)19(10)20-11(33(50)54-27)6-17(40)24(44)26(20)46/h1-6,18,27-29,34-46,51H,7H2/t18-,27-,28+,29-,34?/m1/s1 |

InChI Key |

YKDNTEQLKGYZHT-HTCCRONFSA-N |

SMILES |

C1C2C(C(C(C(O2)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O1)O)O)O)O)O)O |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O1)O)O)O)O)O)O |

Canonical SMILES |

C1C2C(C(C(C(O2)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O1)O)O)O)O)O)O |

Synonyms |

tellimagradin I tellimagrandin I |

Origin of Product |

United States |

Foundational & Exploratory

Tellimagrandin I chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tellimagrandin I is a naturally occurring ellagitannin found in a variety of medicinal plants. As a member of the hydrolyzable tannin class, it is characterized by a central glucose core esterified with gallic acid and hexahydroxydiphenoyl (HHDP) groups. This complex polyphenolic structure endows this compound with a range of significant biological activities, most notably potent antioxidant and hepatoprotective properties. Its mechanism of action often involves the modulation of key cellular signaling pathways, such as the Keap1-Nrf2 antioxidant response pathway. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, including detailed experimental protocols and diagrammatic representations of its molecular interactions and experimental workflows.

Chemical Structure and Properties

This compound is an ellagitannin that is structurally composed of a glucose molecule esterified with two galloyl groups and one HHDP group.[1]

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | [(1S,2R)-1-[(10R,11R)-3,4,5,11,17,18,19-heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl]-3-oxo-1-(3,4,5-trihydroxybenzoyl)oxypropan-2-yl] 3,4,5-trihydroxybenzoate[2] |

| CAS Number | 79786-08-6[3] |

| Molecular Formula | C34H26O22[2] |

| SMILES | C1--INVALID-LINK--C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)--INVALID-LINK--OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O">C@HO[2] |

| InChI | InChI=1S/C34H26O22/c35-7-20(54-31(49)9-1-13(36)23(43)14(37)2-9)30(56-32(50)10-3-15(38)24(44)16(39)4-10)29-19(42)8-53-33(51)11-5-17(40)25(45)27(47)21(11)22-12(34(52)55-29)6-18(41)26(46)28(22)48/h1-7,19-20,29-30,36-48H,8H2/t19-,20+,29-,30-/m1/s1[2] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 786.56 g/mol | [1] |

| Appearance | Powder | |

| Melting Point | 79-81 °C | [3] |

| Water Solubility | 1.65 g/L (Predicted) | [4] |

| logP | 2.66 (Predicted) | [4] |

| pKa (Strongest Acidic) | 7.34 (Predicted) | [4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone (B3395972) |

Spectral Data

| Spectral Data | Details |

| UV-Vis (λmax) | While specific λmax values from dedicated studies are not readily available in the searched literature, ellagitannins typically exhibit strong UV absorption between 250-280 nm due to the presence of galloyl and HHDP moieties. |

| Infrared (IR) | νmax (neat) 3345, 1702, 1618, 1313, 1221, 1023 cm-1 |

| 1H-NMR (500 MHz, CD3OD) | δ 7.14 (2H, s, Ar-H), 3.96-3.86 (4H, m), 1.54-1.39 (4H, m), 1.24-1.13 (2H, m) |

| 13C-NMR (125 MHz, CD3OD) | δ 168.4 (C), 143.8 (C), 143.3 (C), 137.1 (C), 136.2 (C), 130.8 (C), 121.3 (C), 118.3 (C), 109.4 (CH), 61.3 (CH2), 27.8 (CH2), 21.8 (CH2) |

Biological Activities and Signaling Pathways

This compound has demonstrated significant potential in preclinical studies, primarily exhibiting antioxidant and hepatoprotective effects.

Antioxidant Activity

This compound is a potent antioxidant. This activity is attributed to its polyphenolic structure, which enables it to scavenge free radicals effectively. Furthermore, it can enhance the endogenous antioxidant defense system.

A key mechanism underlying the antioxidant effects of this compound is the activation of the Keap1-Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or inducers like this compound, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes.

Hepatoprotective Activity

This compound has shown significant hepatoprotective effects against toxin-induced liver cell damage. In a study using a carbon tetrachloride (CCl4)-induced hepatotoxicity model in HepG2 cells, this compound demonstrated a concentration-dependent protective effect.[1]

| Concentration | % Decrease in ALT | % Decrease in AST | % Increase in GSH | % Increase in SOD Activity |

| 100 µM | 42% | 47% | 113% | 442% |

| 50 µM | 36% | 43% | 105% | 348% |

| 25 µM | 31% | 37% | 81% | 119% |

Data from a study on CCl4-induced hepatotoxicity in HepG2 cells.[1]

Experimental Protocols

Isolation of this compound from Terminalia chebula

This protocol describes a general procedure for the extraction and isolation of ellagitannins, including this compound, from the fruits of Terminalia chebula.

Methodology:

-

Plant Material and Extraction:

-

Dried fruits of Terminalia chebula are powdered.

-

The powder is subjected to Soxhlet extraction with 70% aqueous methanol for 8-10 hours.

-

The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with hexane, chloroform, and ethyl acetate.

-

The ethyl acetate fraction, which contains the majority of the tannins, is collected and dried over anhydrous sodium sulfate.

-

-

Column Chromatography:

-

The dried ethyl acetate fraction is dissolved in a minimal amount of methanol and applied to a Sephadex LH-20 column pre-equilibrated with ethanol.

-

The column is first eluted with ethanol to remove less polar compounds.

-

Subsequently, the column is eluted with a gradient of aqueous acetone (e.g., 30-70%) to elute the ellagitannins.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) or analytical HPLC.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Fractions containing this compound are pooled, concentrated, and further purified by preparative HPLC on a reversed-phase C18 column.

-

A typical mobile phase would be a gradient of water (with 0.1% formic acid) and acetonitrile.

-

The elution is monitored by a UV detector at approximately 280 nm.

-

-

Structure Elucidation and Purity Check:

-

The purity of the isolated this compound is confirmed by analytical HPLC.

-

The structure is elucidated and confirmed using spectroscopic methods, including 1H-NMR, 13C-NMR, and Mass Spectrometry.

-

In Vitro Hepatoprotective Activity Assay in HepG2 Cells

This protocol outlines a method to assess the hepatoprotective effect of this compound against CCl4-induced toxicity in the human hepatoma cell line, HepG2.

Methodology:

-

Cell Culture:

-

HepG2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

-

Experimental Procedure:

-

Seed HepG2 cells in 96-well plates at a density of 1 x 104 cells/well and allow them to adhere for 24 hours.

-

Pre-treat the cells with various concentrations of this compound (e.g., 25, 50, 100 µM) for 2 hours.

-

Induce hepatotoxicity by adding CCl4 (final concentration, e.g., 10 mM) to the wells and incubate for a further 24 hours.

-

Include a vehicle control (cells treated with DMSO), a toxin control (cells treated with CCl4 only), and a positive control (cells treated with a known hepatoprotective agent like silymarin).

-

-

Assessment of Hepatoprotection:

-

Cell Viability (MTT Assay):

-

After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Measurement of Liver Enzymes (ALT and AST):

-

Collect the cell culture supernatant.

-

Determine the activity of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) in the supernatant using commercially available assay kits.

-

-

Determination of Antioxidant Status (GSH and SOD):

-

Lyse the cells and measure the intracellular levels of reduced glutathione (B108866) (GSH) and the activity of superoxide (B77818) dismutase (SOD) using commercially available kits.

-

-

Conclusion

This compound is a promising natural product with well-documented antioxidant and hepatoprotective activities. Its ability to modulate the Keap1-Nrf2 signaling pathway highlights a sophisticated mechanism of cellular protection beyond simple free radical scavenging. The experimental protocols provided in this guide offer a framework for the isolation, characterization, and biological evaluation of this compound, which can be adapted and optimized for specific research and drug development applications. Further investigation into the in vivo efficacy, bioavailability, and safety profile of this compound is warranted to fully explore its therapeutic potential.

References

Tellimagrandin I natural sources and biosynthesis

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Tellimagrandin I

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a monomeric ellagitannin, a class of hydrolyzable tannins characterized by a hexahydroxydiphenoyl (HHDP) group attached to a glucose core. It is structurally differentiated from its biosynthetic precursor, Tellimagrandin II, by the absence of a galloyl group at the C-1 position of the glucose moiety. This structural feature contributes to its unique chemical properties and significant biological activities, including antioxidant and antiviral effects. This technical guide provides a comprehensive overview of the natural distribution of this compound, its detailed biosynthetic pathway, and the experimental methodologies used for its isolation and characterization.

Natural Sources of this compound

This compound has been identified in a variety of plant species across several families. The concentration of this compound can vary based on the plant part, geographical location, and time of harvest. While precise quantitative data for this compound is often limited in literature, the following table summarizes its primary known natural sources.

| Plant Species | Family | Common Name | Plant Part(s) | Quantitative Data/Notes | Citation |

| Rosa rugosa | Rosaceae | Rugosa Rose, Japanese Rose | Defatted Seeds, Petals | Defatted seeds contain 0.5% total ellagic acid (as a measure of ellagitannins). This compound is a known constituent. | [1][2] |

| Cornus canadensis | Cornaceae | Canadian Bunchberry | Leaves | Identified as the most active antiviral compound in extracts. EC₅₀ of 2.6 μM (direct viral inhibition) and 5.0 μM (inhibition of absorption). | [3] |

| Eucalyptus camaldulensis | Myrtaceae | River Red Gum | Leaves | Isolated as a known ellagitannin from leaf extracts. | [4] |

| Eucalyptus microcorys | Myrtaceae | Tallowwood | Leaves | Identified as one of several phenolic compounds in the leaves. | [5] |

| Cornus sericea | Cornaceae | Red Osier Dogwood | Leaves | Used as a source for the preparative isolation of this compound. | [6] |

| Walnut (Juglans sp.) | Juglandaceae | Walnut | - | Listed as a source of this compound. | |

| Quercus suber | Fagaceae | Cork Oak | - | Reported as a source of this compound. | |

| Tea (Camellia sinensis) | Theaceae | Tea | Leaves | Identified in tea infusions. Total ellagitannin content ranges from 0.15 to 4.46 mg ellagic acid equivalent/g of tea. |

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that originates from the shikimate pathway, a central route in primary metabolism for the production of aromatic amino acids and other key compounds. The pathway culminates in a specific degalloylation step from its immediate precursor, Tellimagrandin II.

Pathway Overview

-

Gallic Acid Formation: The pathway begins with 3-dehydroshikimic acid, an intermediate of the shikimate pathway. The enzyme shikimate dehydrogenase catalyzes its dehydrogenation to form gallic acid.

-

β-Glucogallin Synthesis: Gallic acid is then esterified with UDP-glucose in a reaction catalyzed by a UDP-glycosyltransferase (UGT) , specifically a UDP-glucose:gallic acid glucosyltransferase, to produce 1-O-galloyl-β-D-glucose (β-glucogallin).

-

Formation of Pentagalloylglucose (B1669849) (PGG): A series of galloylation reactions, catalyzed by galloyltransferases , converts β-glucogallin to 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG). These enzymes utilize β-glucogallin as the galloyl donor.

-

Oxidative Coupling to Tellimagrandin II: The defining step in ellagitannin formation occurs when PGG undergoes intramolecular oxidative C-C coupling between the galloyl groups at the C-4 and C-6 positions of the glucose core. This reaction is catalyzed by a laccase-type phenol (B47542) oxidase (pentagalloylglucose:O₂ oxidoreductase), forming the characteristic HHDP bridge and yielding Tellimagrandin II.[7][8][9]

-

Degalloylation to this compound: The final step is the hydrolysis of the ester bond at the anomeric center (C-1) of Tellimagrandin II, removing the galloyl group to produce this compound. The specific enzyme for this 1-O-degalloylation has not been definitively isolated in all species, but is presumed to be an esterase . Recent studies in strawberry have identified carboxylesterases (CXEs) as being responsible for the degalloylation of hydrolyzable tannins, making them strong candidates for this transformation.[10]

Key Enzymes in Biosynthesis

| Enzyme | EC Number | Reaction Catalyzed | Substrate(s) | Product(s) |

| Shikimate Dehydrogenase | 1.1.1.25 | Dehydrogenation | 3-Dehydroshikimic acid | Gallic acid |

| UDP-glycosyltransferase | 2.4.1.136 | Galloyl group transfer to glucose | Gallic acid, UDP-glucose | β-Glucogallin |

| Galloyltransferase | 2.3.1.- | Sequential galloylation | β-Glucogallin, Galloylglucoses | 1,2,3,4,6-Pentagalloylglucose |

| Laccase-type phenol oxidase | 1.10.3.2 | Intramolecular oxidative coupling | 1,2,3,4,6-Pentagalloylglucose | Tellimagrandin II |

| Carboxylesterase (putative) | 3.1.1.1 | 1-O-Degalloylation | Tellimagrandin II | This compound |

Biosynthetic Pathway Diagram

Experimental Protocols

The isolation and characterization of this compound require a multi-step approach involving extraction, fractionation, and purification. Enzymatic assays are crucial for studying its biosynthesis.

Protocol for Extraction and Purification of this compound

This protocol is a generalized methodology adapted from procedures used for isolating hydrolyzable tannins from plant sources like Eucalyptus and Cornus species.[4][6]

Objective: To isolate pure this compound from dried plant material.

Materials and Reagents:

-

Dried and powdered plant leaves (e.g., Cornus sericea or Eucalyptus sp.)

-

Extraction Solvent: 70-80% aqueous acetone (B3395972) or ethanol (B145695)

-

Ascorbic acid (optional, to prevent oxidation)

-

Rotary evaporator

-

Sephadex LH-20 column chromatography resin

-

Elution Solvents: Ethanol, aqueous acetone/methanol mixtures

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column

-

HPLC Solvents: Acetonitrile (B52724) (ACN) and water, both with 0.1% trifluoroacetic acid (TFA) or formic acid

-

Lyophilizer

Procedure:

-

Extraction:

-

Macerate 100 g of dried, powdered plant material in 1 L of 70% aqueous acetone at room temperature with constant stirring for 24 hours.

-

Filter the mixture through cheesecloth and then filter paper to remove solid debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at <40°C to remove the acetone.

-

Lyophilize the remaining aqueous solution to yield a crude powder extract.

-

-

Fractionation (Sephadex LH-20 Column Chromatography):

-

Swell Sephadex LH-20 resin in 100% ethanol and pack it into a glass column (e.g., 5 x 40 cm).

-

Dissolve the crude extract in a minimal volume of the initial elution solvent (e.g., ethanol).

-

Apply the dissolved extract to the top of the equilibrated Sephadex column.

-

Elute the column with a stepwise gradient of solvents to separate compounds based on polarity and size. A typical gradient might be:

-

100% Ethanol (to remove low molecular weight phenolics and non-tannins).

-

50% Aqueous Acetone (to elute the tannin-enriched fraction).

-

-

Collect fractions and monitor using Thin Layer Chromatography (TLC) or analytical HPLC to identify fractions containing this compound.

-

Combine the relevant fractions and concentrate using a rotary evaporator.

-

-

Purification (Preparative HPLC):

-

Dissolve the tannin-enriched fraction in the initial mobile phase for HPLC.

-

Purify the sample using a preparative reversed-phase C18 HPLC column.

-

Elute with a linear gradient of acetonitrile in water (both containing 0.1% TFA). For example, a gradient of 10% to 50% acetonitrile over 60 minutes.

-

Monitor the elution profile at 280 nm.

-

Collect the peak corresponding to this compound.

-

Combine the pure fractions, remove the acetonitrile under reduced pressure, and lyophilize the aqueous residue to obtain this compound as a pure, amorphous powder.

-

-

Structure Confirmation:

-

Confirm the identity and purity of the isolated compound using analytical techniques such as ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Protocol for a Representative Enzyme Assay: Degalloylation

This protocol describes a general method for monitoring the enzymatic conversion of Tellimagrandin II to this compound, based on principles of ellagitannase assays.[11][12]

Objective: To determine the activity of a putative carboxylesterase in catalyzing the degalloylation of Tellimagrandin II.

Materials and Reagents:

-

Purified Tellimagrandin II (substrate)

-

Purified this compound (analytical standard)

-

Enzyme extract (partially purified protein fraction from the plant source)

-

Assay Buffer: 50 mM citrate (B86180) buffer (pH 5.0)

-

Reaction quenching solution: Methanol or 10% Trichloroacetic acid (TCA)

-

Analytical HPLC system with a C18 column and UV detector

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture in a microcentrifuge tube containing:

-

450 µL of Assay Buffer (50 mM citrate, pH 5.0)

-

25 µL of Tellimagrandin II solution (e.g., 20 mM in water, for a final concentration of 1 mM)

-

-

Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for 5 minutes.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding 25 µL of the enzyme extract.

-

Incubate the reaction at 30°C.

-

At specific time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

-

-

Reaction Termination:

-

Immediately add the aliquot to a tube containing an equal volume of quenching solution (e.g., 50 µL of cold methanol) to stop the enzyme activity.

-

Centrifuge the quenched sample at >10,000 x g for 5 minutes to pellet any precipitated protein.

-

-

HPLC Analysis:

-

Inject the supernatant onto an analytical reversed-phase C18 HPLC column.

-

Elute with a suitable gradient of acetonitrile in water (with 0.1% formic acid).

-

Monitor the chromatogram at 280 nm.

-

Quantify the decrease in the substrate (Tellimagrandin II) peak area and the increase in the product (this compound) peak area over time by comparing with standard curves of the pure compounds.

-

-

Activity Calculation:

-

Calculate the rate of product formation (or substrate consumption) to determine the enzyme activity, typically expressed in units such as µmol of product formed per minute per mg of protein.

-

Workflow and Relationship Diagrams

Experimental Workflow for Isolation and Purification

Conclusion

This compound is an important ellagitannin with a widespread distribution in the plant kingdom and a biosynthetic pathway that is becoming increasingly well-understood. The elucidation of its formation via the degalloylation of Tellimagrandin II opens avenues for enzymatic synthesis and metabolic engineering. The protocols detailed in this guide for its extraction, purification, and enzymatic analysis provide a solid foundation for researchers in natural product chemistry, pharmacology, and drug development to further explore the therapeutic potential of this promising bioactive compound. Future research should focus on the definitive identification of the carboxylesterase responsible for the final biosynthetic step and on developing more efficient, scalable methods for its production.

References

- 1. mdpi.com [mdpi.com]

- 2. Rosa rugosa Low Caloric Fiber Protein Preparations Rich in Antioxidant Flavanols and Ellagitannins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical composition and anti-herpes simplex virus type 1 (HSV-1) activity of extracts from Cornus canadensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Oxidation of pentagalloylglucose to the ellagitannin, tellimagrandin II, by a phenol oxidase from Tellima grandiflora leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ellagitannin biosynthesis: oxidation of pentagalloylglucose to tellimagrandin II by an enzyme from Tellima grandiflora leaves - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Production of a Fungal Punicalagin-Degrading Enzyme by Solid-State Fermentation: Studies of Purification and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enzymatic Biotransformation of Pomegranate Ellagitannins: Initial Approach to Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Tellimagrandin I: A Technical Guide to its Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tellimagrandin I, a prominent ellagitannin found in various plant species, exhibits significant antioxidant properties. This technical guide provides a comprehensive overview of the antioxidant capacity of this compound, consolidating available quantitative data from various assays. It details the direct radical-scavenging activities and explores the potential cellular antioxidant mechanisms, primarily focusing on the Nrf2-ARE signaling pathway. Standardized experimental protocols for key antioxidant assays are provided to facilitate further research and development. The multifaceted antioxidant profile of this compound positions it as a compelling candidate for further investigation in the development of therapeutics targeting oxidative stress-mediated pathologies.

Introduction

This compound is a hydrolyzable tannin belonging to the class of ellagitannins, which are esters of hexahydroxydiphenic acid and a polyol, typically glucose. These natural polyphenolic compounds are known for their potent antioxidant activities, which are attributed to their ability to donate hydrogen atoms or electrons, thereby neutralizing reactive oxygen species (ROS). Oxidative stress, resulting from an imbalance between ROS production and the body's antioxidant defenses, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. This compound, with its multiple phenolic hydroxyl groups, demonstrates a strong potential to mitigate oxidative damage through various mechanisms. This document serves as a technical resource, summarizing the current understanding of this compound's antioxidant properties and providing the necessary methodological details for its scientific evaluation.

Quantitative Antioxidant Data

The antioxidant capacity of this compound has been evaluated using various in vitro assays. The following tables summarize the available quantitative data, providing a comparative view of its efficacy in different radical scavenging and reducing power assays.

Table 1: Radical Scavenging and Reducing Power of this compound

| Assay | Result | Reference |

| ABTS Radical Scavenging Activity | 255.9 ± 8.48 mmol Trolox equivalents/100 g | [1] |

| 54.5 ± 0.6 µmol/L (IC50) | [1] | |

| 73.6 ± 3.2 µmol/L (IC50) | [1] | |

| DPPH Radical Scavenging Activity | 191.00 ± 0.04 mmol Trolox equivalents/100 g | [1] |

| 1.45 ± 0.02 µg/mL (IC50) | [1] | |

| 73.5 ± 2.5 µmol/L (IC50) | [1] | |

| 65.8 ± 1.2 µmol/L (IC50) | [1] | |

| Ferric Reducing Antioxidant Power (FRAP) | 210.62 ± 5.45 mmol/100 g | [1] |

| Lipid Peroxidation Inhibition | 51.34% ± 0.72% | [1] |

| 71.47% ± 5.64% | [1] |

Mechanisms of Antioxidant Action

The antioxidant properties of this compound are multifaceted, involving both direct interaction with reactive oxygen species and potential modulation of endogenous antioxidant defense systems.

Direct Radical Scavenging

This compound's polyphenolic structure, rich in hydroxyl groups, allows it to act as a potent hydrogen or electron donor. This enables the direct scavenging of various free radicals, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation, as evidenced by the quantitative data presented in Table 1. By neutralizing these radicals, this compound can inhibit the initiation and propagation of oxidative chain reactions.

Cellular Antioxidant Pathways: The Nrf2-ARE Signaling Axis

Beyond direct scavenging, polyphenols like this compound are known to exert their antioxidant effects by upregulating endogenous defense mechanisms. A primary pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, or to inducers like this compound, specific cysteine residues on Keap1 are modified. This leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction. Consequently, Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus.

In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the ARE sequences in the promoter regions of various cytoprotective genes. This binding initiates the transcription of a battery of antioxidant and phase II detoxification enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide (B77818) dismutase (SOD), catalase, and enzymes involved in glutathione (B108866) synthesis. This orchestrated upregulation of the cell's intrinsic antioxidant capacity provides a sustained defense against oxidative stress.

Experimental Protocols

The following section provides detailed methodologies for key in vitro antioxidant assays relevant to the evaluation of this compound.

DPPH (2,2-Diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically at 517 nm.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) (spectrophotometric grade)

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent light-induced degradation.

-

Preparation of Test Solutions:

-

Prepare a stock solution of this compound in methanol.

-

Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

-

Prepare a similar concentration range for the positive control.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add 100 µL of the diluted this compound or standard solutions.

-

Add 100 µL of the DPPH solution to each well.

-

For the control, add 100 µL of methanol and 100 µL of the DPPH solution.

-

For the blank, add 200 µL of methanol.

-

-

Incubation and Measurement:

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the sample concentration.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored by the decrease in absorbance at 734 nm.

Materials:

-

This compound

-

ABTS

-

Potassium persulfate

-

Methanol or phosphate-buffered saline (PBS)

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+.

-

-

Preparation of ABTS•+ Working Solution:

-

Dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Preparation of Test Solutions:

-

Prepare a stock solution of this compound in the same solvent used for the ABTS•+ working solution.

-

Perform serial dilutions to obtain a range of concentrations.

-

Prepare a similar concentration range for the positive control.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add 10 µL of the diluted this compound or standard solutions.

-

Add 190 µL of the ABTS•+ working solution to each well.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for 6 minutes.

-

Measure the absorbance of each well at 734 nm.

-

-

Calculation:

-

Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 value.

-

Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay measures the antioxidant activity of a compound within a cellular environment. It utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidants can suppress this oxidation, and the reduction in fluorescence is proportional to their activity.

Materials:

-

Human hepatocellular carcinoma (HepG2) cells

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Penicillin-streptomycin

-

DCFH-DA

-

2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)

-

Quercetin (B1663063) (positive control)

-

96-well black microplate with a clear bottom

-

Fluorescence microplate reader

Procedure:

-

Cell Culture:

-

Culture HepG2 cells in complete medium (DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO2.

-

Seed the cells into a 96-well black microplate at a density that will result in a confluent monolayer on the day of the assay.

-

-

Treatment:

-

When the cells are confluent, remove the culture medium and wash the cells with PBS.

-

Treat the cells with various concentrations of this compound and the positive control (quercetin) in treatment medium for 1 hour.

-

-

Probe Loading:

-

Add DCFH-DA solution to each well and incubate for a specified time to allow for cellular uptake and deacetylation.

-

-

Induction of Oxidative Stress and Measurement:

-

Wash the cells with PBS to remove the extracellular probe.

-

Add AAPH solution to each well to induce peroxyl radical formation.

-

Immediately measure the fluorescence kinetically over a period of time (e.g., 1 hour) using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.

-

-

Calculation:

-

Calculate the area under the curve (AUC) for the fluorescence versus time plot.

-

The CAA value is calculated as:

-

Results can be expressed as quercetin equivalents.

-

References

Tellimagrandin I: A Technical Guide to its Classification, Analysis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tellimagrandin I is a monomeric ellagitannin, a class of hydrolyzable tannins found in a variety of plant species. Structurally, it is characterized by a central glucose core to which two galloyl groups and one hexahydroxydiphenoyl (HHDP) group are attached via ester bonds. The HHDP group, formed by the oxidative coupling of two adjacent galloyl moieties, is the defining feature of ellagitannins. This compound is biosynthetically derived from pentagalloylglucose (B1669849) and is a key compound in the complex metabolic network of tannins in plants. It exhibits a range of biological activities, including antioxidant, hepatoprotective, and cytotoxic effects. Notably, it has been shown to modulate cellular signaling pathways, such as the peroxisome proliferator-activated receptor alpha (PPARα) pathway, which is critical in fatty acid metabolism. This guide provides a comprehensive technical overview of this compound, including its chemical classification, biosynthetic origins, quantitative data on its biological activities, and detailed protocols for its isolation and functional analysis.

Classification and Structure of this compound

Ellagitannins are a diverse group of polyphenolic compounds classified under the broader category of hydrolyzable tannins.[1] Unlike condensed tannins, which are polymeric flavonoids, hydrolyzable tannins are esters of a polyol (typically glucose) and phenolic acids.[2] Ellagitannins are distinguished by the presence of at least one HHDP unit.[3]

This compound is classified as a simple, monomeric ellagitannin.[4] It consists of a D-glucopyranose core with two galloyl groups and one HHDP group.[4] Its chemical formula is C₃₄H₂₆O₂₂ with a molar mass of 786.56 g/mol .[5] It is structurally similar to other ellagitannin monomers like pedunculagin (B3056322) and its immediate biosynthetic precursor, Tellimagrandin II, from which it differs by the absence of a galloyl group at the anomeric C-1 position of the glucose core.[4][6]

References

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. Total Content and Composition of Phenolic Compounds from Filipendula Genus Plants and Their Potential Health-Promoting Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid Chemical Profiling of Filipendula ulmaria Using CPC Fractionation, 2-D Mapping of 13C NMR Data, and High-Resolution LC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antioxidant activity applying an improved ABTS radical cation decolorization assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protein binding and astringent taste of a polymeric procyanidin, 1,2,3,4,6-penta-O-galloyl-beta-D-glucopyranose, castalagin, and grandinin - PubMed [pubmed.ncbi.nlm.nih.gov]

Tellimagrandin I: A Comprehensive Technical Guide on its Discovery, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tellimagrandin I, a member of the ellagitannin family of polyphenols, has garnered considerable attention in the scientific community for its diverse and potent biological activities. First identified as a constituent of various plant species, its journey from natural product isolation to total chemical synthesis and biological evaluation has provided a fertile ground for research in phytochemistry, organic synthesis, and pharmacology. This technical guide provides an in-depth overview of the discovery, history, synthesis, biosynthesis, and biological activities of this compound. It includes detailed experimental protocols for key assays, a summary of quantitative data, and visualizations of relevant pathways and workflows to serve as a comprehensive resource for professionals in the field.

Discovery and Isolation

This compound is a hydrolyzable tannin first isolated from the leaves of Tellima grandiflora. It is characterized by a glucose core to which two galloyl groups and one hexahydroxydiphenoyl (HHDP) group are attached.[1] Its natural occurrence has since been reported in other plant species, including Quercus suber (cork oak) and Rosa rugosa (rugosa rose).[2]

General Isolation Protocol from Plant Material

The isolation of this compound and other ellagitannins from plant sources typically involves solvent extraction followed by chromatographic separation.

Materials:

-

Air-dried and powdered plant material (e.g., leaves)

-

Solvents: Chloroform (B151607), acetone (B3395972), water, ethyl acetate (B1210297), methanol (B129727)

-

Chromatography supplies: Silica (B1680970) gel for column chromatography, preparative HPLC system.

Procedure:

-

Defatting: The powdered plant material is first extracted with a non-polar solvent like chloroform to remove lipids and other lipophilic substances.[3]

-

Extraction: The defatted material is then extracted with a mixture of acetone and water (e.g., 70% aqueous acetone) to isolate the polyphenolic compounds.[3][4]

-

Solvent Partitioning: The aqueous acetone extract is concentrated under reduced pressure to remove the acetone. The remaining aqueous solution is then partitioned successively with solvents of increasing polarity, such as ethyl acetate, to separate compounds based on their polarity. Ellagitannins like this compound are typically enriched in the ethyl acetate fraction.[3]

-

Chromatographic Purification: The ethyl acetate fraction is subjected to column chromatography on silica gel.[3] Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the target compound are pooled.

-

Final Purification: Final purification to obtain high-purity this compound is often achieved using preparative High-Performance Liquid Chromatography (HPLC).[4]

Chemical Synthesis

The complex structure of ellagitannins, featuring multiple chiral centers and a conformationally constrained biaryl linkage, presented a significant challenge to synthetic chemists. The first total chemical synthesis of this compound was reported by Feldman and coworkers, a landmark achievement in natural product synthesis.[5][6]

Retrosynthetic Strategy

The key challenge in synthesizing this compound is the atropdiastereoselective formation of the HHDP moiety. The synthesis strategies generally rely on the oxidative coupling of two galloyl ester groups attached to the glucose core.

Experimental Protocol: Key Synthesis Steps

The synthesis can be accomplished in a multi-step process. A more recent synthesis achieved a 38% overall yield in five linear steps.[1]

Key Steps:

-

Preparation of Galloyl-Substituted Glucose Core: A suitably protected D-glucose derivative is prepared. For instance, benzyl (B1604629) β-D-glucopyranoside can be used as a starting material.[7]

-

Esterification: The hydroxyl groups of the glucose core are esterified with protected gallic acid derivatives. For example, the C2 and C3 hydroxyls can be esterified with 3,4,5-tribenzylgallic acid using DCC and DMAP as coupling agents.[1]

-

Selective Deprotection and Further Esterification: Selective deprotection of other hydroxyl groups followed by esterification allows for the introduction of different galloyl moieties required for the subsequent coupling reaction.

-

Intramolecular Oxidative Biaryl Coupling: This is the crucial step where the HHDP bridge is formed. One approach involves a completely diastereoselective and regioselective lead(IV) acetate-based oxidative coupling between the O(4) and O(6) galloyl esters.[6][8]

-

Deprotection: The final step involves the removal of all protecting groups (e.g., benzyl groups) via hydrogenolysis (e.g., using Pd/C under a hydrogen atmosphere) to yield this compound.[1][7][9]

Biosynthesis

In plants, ellagitannins are derived from pentagalloylglucose (B1669849) (1,2,3,4,6-penta-O-galloyl-β-D-glucose). The biosynthesis of this compound is believed to occur via the degalloylation of its precursor, Tellimagrandin II.[10]

-

Shikimate Pathway to Gallic Acid: The pathway begins with the conversion of 3-dehydroshikimic acid to gallic acid, catalyzed by shikimate dehydrogenase.[11]

-

Formation of Pentagalloylglucose (PGG): Gallic acid is activated and sequentially transferred to a glucose core through a series of galloylation reactions, ultimately forming PGG.[11]

-

Oxidative Coupling to form Tellimagrandin II: The first true ellagitannin in the pathway, Tellimagrandin II, is formed by the intramolecular oxidative coupling of the galloyl groups at the C4 and C6 positions of PGG. This reaction is catalyzed by a laccase-type phenol (B47542) oxidase.[11][12]

-

Degalloylation to form this compound: this compound is formed from Tellimagrandin II by the removal of the galloyl group at the C1 position of the glucose core. The specific enzyme responsible for this 1-O-degalloylation step has not yet been fully identified but is presumed to be an esterase.[10][12]

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, including antitumor, antiviral, and antioxidant effects.[13][14]

Antitumor and Cytotoxic Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. Its antitumor activity is thought to be related to its ability to induce apoptosis and inhibit cell proliferation.[13][15] Studies have shown that it can induce IL-1β production from human peripheral macrophages, which may contribute to its antitumor effects.[14]

| Cell Line | Assay Type | Endpoint | Value | Reference |

| HeLa (Cervical Cancer) | High Content Analysis | IC50 (Growth Inhibition) | >300 µM | [7] |

| Sarcoma-180 (in mice) | In vivo | Antitumor Activity | Significant | [13][14] |

Antiviral Activity

One of the most cited biological properties of this compound is its antiviral activity, particularly against Herpes Simplex Virus (HSV).[6] It is proposed to inhibit the virus's absorption into host cells. While much of the detailed mechanistic work has focused on its close relative, Tellimagrandin II, computational studies suggest this compound may also interact with key viral proteins of other viruses, such as SARS-CoV-2.[16]

| Virus | Mechanism | Endpoint | Value | Reference |

| Herpes Simplex Virus (HSV) | Inhibition of virus absorption | - | Nanomolar levels | [6] |

Antioxidant Activity

Like many polyphenolic compounds, this compound possesses antioxidant properties. This activity is attributed to its ability to scavenge free radicals, a property conferred by its multiple phenolic hydroxyl groups.

| Assay Type | Endpoint | Value | Reference |

| DPPH Radical Scavenging | EC50 | Data not specified, but active | [17] |

| Redox Activity (Resazurin Assay) | EC50 | ~100 µM | [7] |

Detailed Experimental Protocols

MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[18][19][20][21]

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[19]

Procedure:

-

Cell Seeding: Seed cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.[7]

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0 to 300 µM) and incubate for a specified period (e.g., 24-72 hours).[7] Include vehicle-only controls.

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[19]

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl) to dissolve the purple formazan crystals.[18]

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[7]

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is a common method to evaluate the free radical scavenging ability of a compound.[22][23]

Principle: The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored hydrazine, leading to a decrease in absorbance.[23]

Procedure:

-

Solution Preparation: Prepare a stock solution of DPPH in methanol or ethanol (B145695) (e.g., 0.1 mM).[22] Prepare serial dilutions of this compound and a positive control (e.g., ascorbic acid).

-

Reaction Setup: In a 96-well plate or cuvettes, add the sample solution to the DPPH working solution.[22] Include a blank containing only the solvent and DPPH.

-

Incubation: Incubate the reaction mixture in the dark at room temperature for a set time (e.g., 30 minutes).[22]

-

Absorbance Measurement: Measure the absorbance of each sample at 517 nm using a spectrophotometer.[22]

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration and determine the EC50 value. The percentage of inhibition can be calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Conclusion

This compound stands as a molecule of significant interest at the intersection of chemistry and biology. Its successful total synthesis has not only provided access to pure material for biological studies but has also advanced the field of complex natural product synthesis. The potent antitumor and antiviral activities of this compound, coupled with its antioxidant properties, highlight its potential as a lead compound for drug development. This guide provides a foundational resource for researchers aiming to explore the synthesis, biological mechanisms, and therapeutic applications of this fascinating ellagitannin. Further research is warranted to fully elucidate its in vivo efficacy, mechanism of action in various disease models, and structure-activity relationships.

References

- 1. Synthesis and biological profiling of this compound and analogues reveals that the medium ring can significantly modulate biological activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. This compound | C34H26O22 | CID 73179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isolation of New Ellagitannins from Plants of Euphorbiaceous and Its Effect on Calcium Transport in the Nerve Cell of the Rat Brain - ProQuest [proquest.com]

- 4. rjas.org [rjas.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Ellagitannin Biosynthesis | Natural Chemistry Research Group [naturalchemistry.utu.fi]

- 11. benchchem.com [benchchem.com]

- 12. Elucidation and reconstitution of hydrolyzable tannin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antitumor activities of ellagitannins against sarcoma-180 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antitumor activity and interleukin-1 induction by tannins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and biological profiling of this compound and analogues reveals that the medium ring can significantly modulate biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Synthesis and biological profiling of this compound and analogues reveals that the medium ring can significantly modulate biological activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. benchchem.com [benchchem.com]

- 19. merckmillipore.com [merckmillipore.com]

- 20. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 22. acmeresearchlabs.in [acmeresearchlabs.in]

- 23. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Tellimagrandin I in Plant Defense: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

Tellimagrandin I, a monomeric ellagitannin found in a variety of plant species, plays a significant, multifaceted role in the innate defense systems of plants. As a member of the hydrolyzable tannin family, it provides a robust defense against a wide array of biotic stressors, including pathogenic microbes and herbivores. Its mechanisms of action are rooted in its biochemical properties, encompassing direct antimicrobial and antifeedant activities, as well as indirect roles in modulating cellular signaling pathways related to stress response. This technical guide consolidates the current understanding of this compound's function in plant defense, presenting quantitative data on its efficacy, detailing the experimental protocols for its study, and visualizing the complex signaling networks it influences. This document aims to serve as a comprehensive resource for researchers in phytochemistry, plant pathology, and drug discovery.

Introduction to this compound

This compound is a polyphenolic compound belonging to the class of ellagitannins, which are esters of hexahydroxydiphenic acid (HHDP) and a polyol, typically glucose.[1] Ellagitannins are secondary metabolites that are not involved in the primary growth and development of plants but are crucial for adaptation and defense against environmental pressures.[2] this compound is a biosynthetic precursor to more complex dimeric and oligomeric ellagitannins, such as pedunculagin.[1] It is biosynthesized from its precursor, Tellimagrandin II, through a process of degalloylation.[1] Found in various plant families, these compounds are a key component of the constitutive and inducible chemical defense arsenal (B13267) of plants.[3][4]

Mechanisms of Action in Plant Defense

This compound contributes to plant defense through several distinct yet complementary mechanisms: direct deterrence and toxicity to pathogens and herbivores, and indirect defense through its potent antioxidant properties.

Antimicrobial Activity

This compound exhibits significant inhibitory activity against a range of pathogenic bacteria. This direct antimicrobial action is a crucial first line of defense, preventing the colonization and spread of infection. The primary mechanism is believed to involve the disruption of microbial cell membranes and the inhibition of essential enzymes.[5] While specific quantitative data for this compound is limited, studies on the closely related Tellimagrandin II provide valuable insights into its potential efficacy. The minimum inhibitory concentration (MIC) is a key metric for quantifying this activity.

| Microorganism | Type | Strain(s) | MIC (µg/mL) of Tellimagrandin II* | Reference(s) |

| Staphylococcus aureus | Gram-positive | Methicillin-sensitive (MSSA) | 64 | [6] |

| Staphylococcus aureus | Gram-positive | Methicillin-resistant (MRSA) | 128 | [6] |

| Escherichia coli | Gram-negative | - | See Note** | [6] |

| Unspecified Fungi | Fungus | - | 1.6 µM | [6] |

Note: Data presented is for Tellimagrandin II, a structurally similar precursor to this compound, and serves as an approximation of its potential antimicrobial potency. Further research is required to establish precise MIC values for this compound.

*Note: One study demonstrated that Tellimagrandin II was effective against Escherichia coli, reducing its growth from 10⁹ CFU/mL to 10⁷ CFU/mL at a 0.5 mM concentration, though a specific MIC was not reported.[6]

Antiherbivore Defense

Ellagitannins, including this compound, are well-documented antiherbivore compounds.[7] They function as feeding deterrents due to their astringent taste and can act as toxins or digestibility reducers once ingested.[4][7] The proposed mechanism involves the binding of tannins to salivary proteins and digestive enzymes in herbivores, leading to reduced nutrient absorption and poor growth.[4] This makes the plant an unsuitable food source, thereby limiting herbivore damage. Quantitative investment in these phenolic compounds is often higher in young, vulnerable leaves compared to mature ones, reflecting their critical protective role during early development.[8]

Antioxidant Activity and Stress Mitigation

Beyond direct defense, this compound contributes to plant resilience by mitigating oxidative stress. Both biotic and abiotic stresses lead to the production of reactive oxygen species (ROS) in plants, which can cause significant cellular damage. As a polyphenol, this compound is a potent antioxidant capable of scavenging free radicals.[2][9] This activity is critical for protecting cellular structures from oxidative damage during a pathogen attack or herbivory.

| Assay | Result (IC₅₀) of this compound | Reference Compound | Reference(s) |

| DPPH Radical Scavenging | ~6 µM | - | [10] |

| Unspecified Radical Scavenging | 7.62 µM | - | [2] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration required to scavenge 50% of the initial radicals. A lower IC₅₀ value indicates higher antioxidant potency.

Role in Plant Defense Signaling Pathways

The presence of pathogens or the occurrence of herbivory triggers complex signaling cascades within the plant, leading to the activation of defense responses. While direct evidence for this compound's role as a signaling molecule is still emerging, it is hypothesized to function within the broader context of plant immunity, potentially acting as a Damage-Associated Molecular Pattern (DAMP) or modulating key defense hormone pathways.

General Plant Immune Response

Plants possess a two-tiered innate immune system. The first, Pattern-Triggered Immunity (PTI), recognizes conserved Microbe-Associated Molecular Patterns (MAMPs), such as flagellin (B1172586) (flg22), leading to basal defense responses.[11] Successful pathogens can suppress PTI using effector proteins. The second tier, Effector-Triggered Immunity (ETI), involves the recognition of these effectors by plant resistance (R) proteins, often resulting in a more robust defense, including the hypersensitive response (HR), a form of localized programmed cell death.[12] this compound, released upon cell damage, could potentially amplify these signals.

Caption: General overview of Pattern-Triggered and Effector-Triggered Immunity in plants.

Jasmonic Acid (JA) and Salicylic (B10762653) Acid (SA) Pathways

Two key phytohormones, jasmonic acid (JA) and salicylic acid (SA), are central to orchestrating plant defenses. The JA pathway is predominantly activated in response to wounding and attack by necrotrophic pathogens and insect herbivores.[4][13] The SA pathway is typically induced by biotrophic pathogens.[14][15] These pathways involve complex cascades that lead to the expression of a wide range of defense-related genes, including those for Pathogenesis-Related (PR) proteins.[16] Given its antiherbivore and antimicrobial properties, this compound is likely involved in the modulation of both pathways, either through its release during tissue damage (triggering JA) or its interaction with pathogen-derived molecules (influencing SA).

References

- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Induction of jasmonic acid biosynthetic genes inhibits Arabidopsis growth in response to low boron - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell membrane disruption herbicides | UMN Extension [extension.umn.edu]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Quantitative and qualitative shifts in defensive metabolites define chemical defense investment during leaf development in Inga, a genus of tropical trees - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Microbial Signature-Triggered Plant Defense Responses and Early Signaling Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Light-dependent expression of flg22-induced defense genes in Arabidopsis [frontiersin.org]

- 13. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Salicylic Acid Induction of Flavonoid Biosynthesis Pathways in Wheat Varies by Treatment [frontiersin.org]

- 15. Salicylic acid mediates the reduced growth of lignin down-regulated plants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Systemic Expression of Genes Involved in the Plant Defense Response Induced by Wounding in Senna tora - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Studies on Tellimagrandin I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tellimagrandin I is a dimeric ellagitannin found in various medicinal plants. As a member of the tannin family, it possesses a polyphenolic structure that contributes to its diverse biological activities. Preliminary in vitro research has highlighted its potential as an antioxidant, anti-inflammatory, and anti-cancer agent. This technical guide provides a comprehensive overview of the current in vitro findings on this compound, including detailed experimental protocols and a summary of quantitative data. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Biological Activities and Mechanisms of Action

Antioxidant Activity

This compound exhibits significant antioxidant properties, primarily attributed to its ability to scavenge free radicals. The phenolic hydroxyl groups in its structure can donate hydrogen atoms to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.

Anti-inflammatory Effects

In vitro studies suggest that this compound possesses anti-inflammatory capabilities. A key mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. By suppressing NF-κB activation, this compound can reduce the production of pro-inflammatory mediators.

Anti-Cancer Potential

This compound has demonstrated cytotoxic effects against cancer cells in preliminary in vitro assays. The primary mechanism of its anti-cancer activity appears to be the induction of apoptosis, or programmed cell death. It is also suggested that its ability to modulate signaling pathways involved in cell survival and proliferation, such as the NF-κB, Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-kinase (PI3K)/Akt pathways, contributes to its anti-tumor effects.

Quantitative Data Summary

While extensive quantitative data for this compound is still emerging, the following tables summarize the available information from in vitro studies. It is important to note that some data pertains to the closely related compound, Tellimagrandin II, and is included for comparative purposes where specific data for this compound is not yet available.

Table 1: Cytotoxicity of this compound and Related Compounds

| Compound | Cell Line | Assay | IC50 | Reference |

| This compound | HeLa (Cervical Cancer) | Not Specified | Cytotoxicity Observed | [1] |

| Tellimagrandin II | HeLa (Cervical Cancer) | Not Specified | Data not specified | [1] |

Note: Specific IC50 values for this compound in various cancer cell lines are not yet widely published. The observation of cytotoxicity in HeLa cells suggests anti-proliferative effects that warrant further investigation.

Table 2: Antioxidant Activity of this compound and Related Compounds

| Compound | Assay | IC50 | Reference |

| This compound | DPPH Radical Scavenging | Data not explicitly found | [2] |

| Tellimagrandin II | DPPH Radical Scavenging | Potent activity reported | [2] |

Table 3: Anti-inflammatory Activity of this compound and Related Compounds

| Compound | Assay | Effect | Concentration | Cell Line | Reference |

| This compound | NF-κB Inhibition | Inhibition of NF-κB pathway is a proposed mechanism | Not Specified | Not Specified | [1] |

| Tellimagrandin II | Nitric Oxide (NO) Production | Significant inhibition of LPS-induced NO production | Up to 50 µM | RAW 264.7 | [3] |

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

This compound

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the diluted compound or vehicle control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis in cancer cells treated with this compound using flow cytometry.

Materials:

-

Cancer cell line of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Western Blot Analysis for NF-κB Pathway

This protocol is for assessing the effect of this compound on key proteins in the NF-κB signaling pathway.

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-p65, anti-IκBα, anti-phospho-IκBα)

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels

-

PVDF membrane

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Treat cells with this compound, lyse the cells, and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein expression levels.

Visualizations

References

Tellimagrandin I: A Technical Guide on Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tellimagrandin I is a naturally occurring ellagitannin, a class of hydrolyzable tannins found in various plant species, including Quercus suber (cork oak) and Rosa rugosa (rugosa rose).[1] As a polyphenolic compound, it has garnered interest for its potential bioactive properties. Structurally, it is a precursor to other complex ellagitannins like pedunculagin (B3056322) and is derived from the degalloylation of tellimagrandin II.[2] This technical guide provides a comprehensive overview of the current research into the therapeutic potential of this compound, focusing on its anticancer and antiviral activities. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to support further investigation and drug development efforts.

Potential Therapeutic Effects

Current research, primarily from in vitro and in silico studies, points to this compound as a compound with promising anticancer and antiviral properties. Its mechanism of action appears to be rooted in the modulation of key cellular and viral proteins.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against cancer cells, with a primary mechanism involving the inhibition of protein phosphatases, leading to cell death.

1.1.1 Mechanism of Action: Protein Phosphatase Inhibition Studies have shown that this compound can suppress the viability of HeLa (human cervical cancer) cells.[3] This effect is linked to its ability to inhibit protein phosphatase-1 (PP1) and protein phosphatase-2A (PP2A).[3] These phosphatases are crucial regulators of numerous cellular processes, including cell cycle progression and apoptosis. By inhibiting PP1 and PP2A, this compound may disrupt the phosphorylation-dephosphorylation balance within cancer cells, ultimately contributing to the initiation of cell death.[3] Further research has indicated that this compound also influences the differentiation of human leukemic K562 cells and affects gap junctional communication in HeLa cells.[3]

References

Understanding the polyphenol structure of Tellimagrandin I

A Technical Guide to the Polyphenol Structure of Tellimagrandin I

Executive Summary: this compound is a complex ellagitannin, a type of hydrolyzable tannin, found in a variety of plant species including Cornus canadensis, Rosa rugosa, and walnut.[1] Its structure is characterized by a central glucose core to which two galloyl groups and one hexahydroxydiphenyl (HHDP) group are attached through ester bonds.[1][2] This unique arrangement confers significant biological activities, such as antioxidant, hepatoprotective, and antiviral effects.[1] This technical guide provides an in-depth analysis of the polyphenol structure of this compound, including its physicochemical properties, spectroscopic data, and the experimental protocols used for its isolation and characterization. Furthermore, it explores its biological relevance by illustrating a key signaling pathway it modulates. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical Structure of this compound

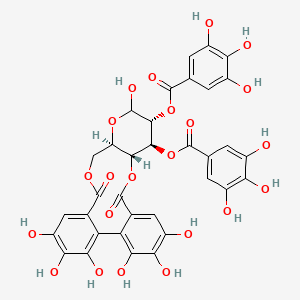

This compound is a monomeric ellagitannin with the chemical formula C₃₄H₂₆O₂₂.[3][4] Its structure is built upon a D-glucopyranose core. The defining features are the esterification of this core with two galloyl moieties and one hexahydroxydiphenoyl (HHDP) group.[1] The HHDP group is formed by the oxidative C-C coupling of two galloyl groups.[2] Specifically, this compound is 2,3-Di-O-galloyl-4,6-(S)-hexahydroxydiphenoyl-D-glucopyranose.[3] It differs from the related compound Tellimagrandin II by having a hydroxyl group instead of a third galloyl group at the C-1 position of the glucose core.[1]

Physicochemical and Spectroscopic Data

The structural characterization of this compound is supported by a range of physicochemical and spectroscopic data. These quantitative measures are essential for its identification and analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₄H₂₆O₂₂ | PubChem[4] |

| Average Molecular Weight | 786.557 g/mol | FooDB[3] |

| Monoisotopic Molecular Weight | 786.091572516 Da | FooDB[3] |

| XLogP3-AA | 0.9 | PubChem[4] |

| Hydrogen Bond Donor Count | 13 | FooDB[3] |

| Hydrogen Bond Acceptor Count | 18 | FooDB[3] |

| Rotatable Bond Count | 6 | FooDB[3] |

| Polar Surface Area | 377.42 Ų | FooDB[3] |

| pKa (Strongest Acidic) | 7.34 | FooDB[3] |

Table 2: Spectroscopic Data for this compound

| Technique | Data Type | Observed Values and Notes | Source |

| ¹H NMR | Chemical Shifts (δH) | Aromatic protons of the galloyl group at O2/O3 and the HHDP group at O4/O6 show distinct cross-peaks in HR-MAS NMR spectra.[5] Specific shifts are recorded on spectrometers (400 or 500 MHz) and referenced to the residual non-deuterated solvent.[6] | SpectraBase[7], RSC Publishing[6], PubMed Central[5] |

| ¹³C NMR | Chemical Shifts (δC) | Spectra are recorded at 100 or 125 MHz, with assignments supported by DEPT editing and HMQC/HMBC spectra.[6] | SpectraBase[7], RSC Publishing[6] |

| Mass Spectrometry (MS) | High-Resolution MS (HRMS) | ESI-MS/MS is used to confirm the presence of this compound (m/z 785) in plant extracts.[8] | ResearchGate[8] |

| Infrared (IR) | Wavenumber (νmax) | νmax (neat) values observed at 3345, 1702, 1618, 1313, 1221, 1023 cm⁻¹.[6] | RSC Publishing[6] |

Experimental Protocols

The study of this compound relies on robust methods for its extraction from natural sources and its structural confirmation. The total synthesis of the compound has also been achieved, providing an alternative source for research.[8][9]

Isolation and Purification from Natural Sources

This compound is typically isolated from plant materials like the fruits of Terminalia chebula or leaves of Filipendula ulmaria.[10][11] The general workflow involves solvent extraction, fractionation to separate tannins from other phytochemicals, and chromatographic purification.[11][12]

Protocol Overview: Isolation of Hydrolyzable Tannins

-

Extraction:

-

Plant material is ground and macerated in a solvent, typically a mixture of acetone (B3395972) and water (e.g., 70% acetone), often with an antioxidant like ascorbic acid to prevent degradation.[11][12]

-

The mixture is shaken for several hours at a low temperature (e.g., 4°C).[11]

-

The supernatant is collected after centrifugation, and the solvent (acetone) is removed under reduced pressure.[11]

-

-

Fractionation (Size Exclusion Chromatography):

-

The crude aqueous extract is applied to a Sephadex LH-20 column.[11][12]

-

The column is first eluted with a solvent like ethanol (B145695) to remove smaller phenolic compounds.[12]

-

A subsequent elution with an acetone/water mixture (e.g., 50% acetone) releases the higher molecular weight tannins, including this compound.[12]

-

-

Purification (Preparative HPLC):

-

The tannin-rich fraction is further purified using semi-preparative or preparative High-Performance Liquid Chromatography (HPLC).[11][12]

-

A C18 column is commonly used with a gradient mobile phase of water and acetonitrile (B52724) (often containing a small percentage of acid like formic acid) to achieve separation.

-

Fractions are collected and monitored by analytical HPLC or mass spectrometry to identify and pool those containing pure this compound. The final product is often lyophilized to yield a stable powder.[12]

-

Structural Elucidation Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for determining the structure.[6] 2D NMR techniques like COSY, HMQC, and HMBC are used to establish the connectivity between protons and carbons, confirming the attachment points of the galloyl and HHDP groups to the glucose core.[6] High-Resolution Magic Angle Spinning (HR-MAS) NMR has been used to study the interaction of this compound with lipid membranes.[5][13]

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight and elemental composition.[10] Tandem MS (MS/MS) helps in confirming the structure by analyzing fragmentation patterns, which typically show losses of galloyl (152 Da) and gallic acid (170 Da) units.[8]

Biological Activity and Associated Signaling Pathways

This compound exhibits a range of biological activities, primarily linked to its antioxidant properties. It has been shown to restore antioxidant enzyme activity in challenged rat cells and has hepatoprotective effects.[1] A significant mechanism of action is its influence on fatty acid metabolism. It enhances peroxisomal fatty acid β-oxidation in the liver by increasing the mRNA expression of key regulatory proteins.[1]